molecular formula C7H10N2O2 B1281223 5,6-Dimethoxypyridin-3-amine CAS No. 79491-49-9

5,6-Dimethoxypyridin-3-amine

Cat. No. B1281223
CAS RN: 79491-49-9
M. Wt: 154.17 g/mol
InChI Key: GWUSRFFXHVNXOZ-UHFFFAOYSA-N
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Description

The compound 5,6-Dimethoxypyridin-3-amine is a derivative of the pyridine family, which is a class of compounds known for their aromatic six-membered ring structure with one nitrogen atom. Although the specific compound is not directly mentioned in the provided papers, the related research involves various substituted pyridine derivatives, which can offer insights into the chemical behavior and properties that might be expected from 5,6-Dimethoxypyridin-3-amine.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the paper titled "Easy solventless synthesis of new mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives" describes a reaction of primary amines with a vinyl-substituted chromene compound to produce chromeno pyridinone derivatives under mild and environmentally friendly conditions . This suggests that similar methods could potentially be applied to synthesize 5,6-Dimethoxypyridin-3-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the structure of 4-(hexylamino)-5H-chromeno[3.4-c]pyridin-5-one was elucidated using X-ray crystallography , while the structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was supported by various spectral studies . These techniques could be employed to determine the molecular structure of 5,6-Dimethoxypyridin-3-amine, ensuring the positions of the methoxy groups and the amine functionality are correctly identified.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary significantly depending on the substituents present on the ring. The study of 3-Chloropyridin-2-amine, a by-product in a specific synthesis, highlights the potential for intermolecular hydrogen bonding involving the amine group . Similarly, 5,6-Dimethoxypyridin-3-amine may also engage in hydrogen bonding due to its amine group, affecting its reactivity and the types of chemical reactions it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating methoxy groups in 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine affects its hydrogen bonding capabilities . By analogy, 5,6-Dimethoxypyridin-3-amine is likely to exhibit properties such as solubility and stability that are influenced by the electron-donating effects of the methoxy groups and the basicity of the amine. The antioxidant properties of various substituted pyridinols, as discussed in the synthesis and reactivity study of 6-substituted-2,4-dimethyl-3-pyridinols , could also be relevant for understanding the behavior of 5,6-Dimethoxypyridin-3-amine in biological systems or as a potential antioxidant.

Scientific Research Applications

1. Catalysis and Reaction Mechanisms

5,6-Dimethoxypyridin-3-amine has been explored in various chemical syntheses and reaction mechanisms. For example, it is involved in the nitration of pyridines, where kinetic criteria show that its nitration proceeds on the conjugate acid species, providing insights into the mechanisms of electrophilic substitution of heteroaromatic compounds (Johnson, Katritzky, & Viney, 1967). Additionally, its derivatives are used in the synthesis of various nitrogen-containing compounds, indicating its role in facilitating complex chemical transformations (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

2. Molecular Dynamics and Spectroscopy

Studies involving 5,6-Dimethoxypyridin-3-amine have contributed to understanding molecular dynamics and spectroscopy. Investigations using techniques like multinuclear magnetic resonance spectroscopy and X-ray diffraction have provided insights into the structural features and dynamics of molecules involving this compound (Wrackmeyer, Klimkina, & Milius, 2007).

3. Synthesis of Heterocyclic Aromatic Amines

5,6-Dimethoxypyridin-3-amine is a key component in the synthesis of heterocyclic aromatic amines, which are important in the study of mutagenesis and carcinogenesis. This research provides valuable information on the DNA adducts formed by these compounds and their potential implications for mutagenicity and carcinogenicity (Schut & Snyderwine, 1999).

4. Synthetic Applications in Pharmaceutical Chemistry

In pharmaceutical chemistry, 5,6-Dimethoxypyridin-3-amine derivatives play a crucial role in the synthesis of various drugs. Their ability to form bonds and interact with different molecular structures makes them valuable in the development of new therapeutic agents (Haadsma-Svensson et al., 2001).

properties

IUPAC Name

5,6-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUSRFFXHVNXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509116
Record name 5,6-Dimethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxypyridin-3-amine

CAS RN

79491-49-9
Record name 5,6-Dimethoxy-3-pyridinamine
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URL https://commonchemistry.cas.org/detail?cas_rn=79491-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxypyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxypyridin-3-amine
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Synthesis routes and methods

Procedure details

A stainless steel bomb was charged with 2,3-dimethoxy-5-nitropyridine (430 mg, 2335 μmol), 10% Pd/C (124 mg, 1168 μmol) and 4.7 mL EtOAc. The vessel was sealed and was purged with hydrogen once, before filling with hydrogen at a pressure of 2 attn. The reaction mixture was heated at 50° C. for 3 h. Upon cooling, the mixture was filtered through a pad of Celite, rinsing with EtOAc. The filtrate was concentrated and passed through a silica plug using 5% MeOH/DCM. The filtrate was concentrated to provide 5,6-dimethoxypyridin-3-amine as a peach colored oil that crystallized upon standing. GC/MS confirmed the correct mass to be [M+H]=155.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
124 mg
Type
catalyst
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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